(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one
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Description
Synthesis Analysis
The synthesis of molecules related to this compound often involves complex reactions, including the use of nitromethyl substituents as precursors, thermolysis of anilinomethylene derivatives, and N-methylation before cyclization to achieve the desired molecular framework (Walz & Sundberg, 2000). Another approach involves the synthesis of 1,8-naphthyridine structures through the reaction of 4-(1-aryl-2-methoxyethenyl)-3-isocyanopyridines with excess organolithiums, highlighting the versatility in synthetic methods for such compounds (Kobayashi et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the naphthyridine motif, which serves as a multivalent scaffold providing various bioactivities when properly substituted. The incorporation of specific pharmacophores can significantly influence the molecular interactions and potential bioactivities of these compounds (Wang et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets, as seen in their use as antitumor agents. Modifications at specific positions in the naphthyridine structure can drastically affect their cytotoxic activity, indicating a sensitive relationship between structure and bioactivity (Tsuzuki et al., 2004).
Scientific Research Applications
Alpha(v)Beta(3) Antagonist for Osteoporosis
A study identified a compound with a similar naphthyridine structure as a potent and selective antagonist of the alpha(v)beta(3) receptor, demonstrating efficacy in in vitro and in vivo models of bone turnover. This research supports the compound's potential for clinical development in treating osteoporosis (Hutchinson et al., 2003).
Heterocyclic Chemistry Innovations
Another study explored the synthesis of novel annulated products from aminonaphthyridinones, highlighting the versatility of naphthyridine derivatives in creating new heterocyclic systems with potential applications in various fields of chemistry (Deady & Devine, 2006).
Antitumor Agents Development
Research into 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids revealed compounds with significant cytotoxic activity against various tumor cell lines. The study highlights the compound's potential as an antitumor agent, with specific derivatives showing promising in vitro and in vivo efficacy (Tsuzuki et al., 2004).
Cancer Treatment Potential
A novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, suggesting its potential as a chemical substance for melanoma treatment. The study highlights the compound's dual mechanism of action, which could be leveraged in developing targeted cancer therapies (Kong et al., 2018).
properties
IUPAC Name |
(4aS,8aR)-1-(3-methoxypropyl)-6-[2-(methylamino)-1,3-thiazole-4-carbonyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-18-17-19-13(11-25-17)16(23)20-8-6-14-12(10-20)4-5-15(22)21(14)7-3-9-24-2/h11-12,14H,3-10H2,1-2H3,(H,18,19)/t12-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKGRHUCHLRLDU-GXTWGEPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C(=O)N2CCC3C(C2)CCC(=O)N3CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=CS1)C(=O)N2CC[C@@H]3[C@H](C2)CCC(=O)N3CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one |
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